molecular formula C20H20ClN5O2 B2970010 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide CAS No. 1226449-88-2

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide

Número de catálogo: B2970010
Número CAS: 1226449-88-2
Peso molecular: 397.86
Clave InChI: OSWNGJQXTJQNRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide is a sophisticated small-molecule research compound designed for investigative applications. This synthetic molecule is of significant interest in early-stage pharmacological and chemical biology research, particularly for exploring novel therapeutic pathways. The compound's core structure incorporates a pyridazine ring, a scaffold prominently featured in recent medicinal chemistry advances for targeting challenging biological pathways, including the modulation of oncogenic transcription factors like the MYC family, which are pivotal in regulating cell proliferation and are implicated in numerous cancer types . The strategic molecular architecture, featuring a piperidine-3-carboxamide linker connecting heteroaromatic systems, is characteristic of compounds developed for high-affinity target engagement. This specific structural motif is recognized in the design of potent and selective enzyme inhibitors, as demonstrated by related piperidine-carboxamide compounds that act as covalent, time-dependent inhibitors of serine hydrolases through a carbamylation mechanism . The 4-chlorophenyl and 3-methylisoxazole substituents contribute to optimal pharmacokinetic properties and target selectivity, making this compound a valuable probe for researching intracellular signaling processes. Researchers utilize this chemical tool to investigate complex disease mechanisms, with a primary research focus on understanding cell proliferation dynamics and identifying novel intervention points in pathological cellular pathways. It is intended for use in controlled in vitro assays to elucidate novel mechanisms of action and for characterizing potential therapeutic interactions.

Propiedades

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-13-11-19(28-25-13)22-20(27)15-3-2-10-26(12-15)18-9-8-17(23-24-18)14-4-6-16(21)7-5-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWNGJQXTJQNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the pyridazine, piperidine, and oxazole rings. The synthetic route typically starts with the preparation of the pyridazine ring through the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . The piperidine ring is then introduced through cyclization reactions, and the oxazole ring is formed via cyclization of appropriate precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparación Con Compuestos Similares

Substituent Variations in Pyridazine/Piperidine-Based Compounds

The target compound shares a pyridazine-piperidine-carboxamide scaffold with analogs, differing primarily in the amide substituent. Key comparisons include:

Compound Name Amide Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-Methyl-1,2-oxazol-5-yl C₂₁H₂₀ClN₅O₂ 421.87 Oxazole enhances metabolic stability
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-3-carboxamide 6-Methoxypyrimidin-4-yl C₂₁H₂₁ClN₆O₂ 424.9 Pyrimidine may improve solubility
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Oxan-4-yl (tetrahydropyran) C₂₅H₃₁FN₆O₂ 490.55 Quinoline core; κ-opioid antagonist
Example 208 (PROTAC synthesis intermediate) 4-(4-Methyl-1,3-thiazol-5-yl)phenylpropyl Complex Thiazole for PROTAC linker optimization

Structural Insights :

  • Oxazole vs.
  • Chlorophenyl Group : Present in both the target compound and chlorhexidine derivatives (e.g., chlorhexidine nitrile), this moiety may enhance membrane permeability but could increase cytotoxicity risks .

Pharmacological Implications

  • Receptor Targeting : Navacaprant’s κ-opioid receptor antagonism suggests that pyridazine/piperidine scaffolds may interact with G-protein-coupled receptors (GPCRs). The target compound’s oxazole group could modulate selectivity for similar targets .

Actividad Biológica

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and kinase inhibition.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the formation of the pyridazine, piperidine, and oxazole rings. The initial step typically includes the reaction of hydrazine with suitable carbonyl compounds to create the pyridazine structure. Subsequent reactions lead to the assembly of the piperidine and oxazole moieties, culminating in the final carboxamide product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been observed to modulate enzyme activity, particularly protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can alter cellular responses that are critical in cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of glioblastoma cells by targeting key signaling pathways. In a study involving patient-derived glioma stem cells, the compound demonstrated significant efficacy in reducing neurosphere formation, indicating its potential in targeting cancer stem cells .

Key Findings:

  • Inhibition of Cell Growth: The compound exhibited low micromolar activity against various cancer cell lines, particularly glioblastoma.
  • Selectivity: It showed a preferential toxicity towards cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic index .

Kinase Inhibition

The compound's ability to inhibit specific kinases has been a focal point in understanding its mechanism. In particular, it has shown activity against AKT2/PKBβ, a kinase implicated in oncogenic signaling pathways. This inhibition correlates with reduced malignancy in glioma models and improved survival rates in experimental settings .

Biological Activity Effect Target Reference
Cell Growth InhibitionSignificant reductionGlioblastoma cells
Kinase InhibitionAKT2/PKBβ inhibitionCancer signaling
SelectivityLess toxic to normal cellsNon-cancerous cells

Case Study 1: Glioblastoma Treatment

In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among glioblastoma cell lines. The compound's mechanism involved apoptosis induction through caspase activation and modulation of p53 expression levels .

Case Study 2: Kinase Profiling

A comprehensive screening against 139 purified kinases revealed that this compound specifically inhibited AKT2/PKBβ with low micromolar potency. This finding underscores its potential as a targeted therapy for cancers where AKT signaling is dysregulated .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide, and what analytical techniques validate its purity?

  • Synthetic Routes : The compound’s core structure suggests multi-step synthesis involving coupling reactions between pyridazine and oxazole moieties. A plausible route includes:

Piperidine-3-carboxamide backbone preparation via condensation of substituted pyridazine with a piperidine derivative.

Oxazole ring introduction through cyclization or nucleophilic substitution (e.g., using 3-methyl-1,2-oxazol-5-amine) .

  • Validation : Purity is typically confirmed via HPLC (≥95%, as in ) and structural elucidation by NMR (1H/13C) and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (e.g., monoclinic P21/n space group, as in ) ensures stereochemical accuracy .

Q. How is the structural conformation of this compound characterized, particularly the spatial arrangement of the chlorophenyl and oxazole groups?

  • Techniques : X-ray crystallography (e.g., unit cell parameters: a = 10.0697 Å, β = 96.446°) resolves bond angles and torsional strain between the chlorophenyl and oxazole moieties . Computational methods (DFT or molecular docking) complement experimental data to predict steric and electronic interactions .

Q. What in vitro assays are typically employed to assess its biological activity?

  • Methodology :

  • Target binding : Radioligand displacement assays (e.g., for kinase or receptor targets).
  • Cellular efficacy : Dose-response curves (IC50/EC50) in cell viability or reporter gene assays.
  • Selectivity profiling : Panel-based screening against related targets to minimize off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

  • Root Causes : Discrepancies may arise from assay conditions (e.g., pH, serum proteins), cellular models (primary vs. immortalized cells), or metabolic instability.
  • Strategies :

Standardized protocols : Replicate assays under controlled conditions (e.g., serum-free media, consistent passage numbers).

Metabolic stability testing : Use liver microsomes or hepatocytes to identify rapid degradation .

Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral piperidine center?

  • Approaches :

  • Chiral resolution : Use chiral stationary phases in preparative HPLC or diastereomeric salt formation.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization or coupling steps .
    • Analysis : Chiral HPLC or polarimetry (specific rotation) quantifies enantiomeric excess (ee). highlights flow chemistry for precise control of reaction kinetics, reducing racemization .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

Analog synthesis : Modify substituents on the pyridazine (e.g., 4-chlorophenyl → 4-fluorophenyl) and oxazole (e.g., methyl → ethyl) rings .

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity cliffs.

Crystallographic analysis : Resolve target-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?

  • Challenges : Low oral bioavailability due to poor solubility or first-pass metabolism.
  • Solutions :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility .
  • Metabolic studies : Identify major CYP450 isoforms involved in clearance using recombinant enzymes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.